1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid
Description
Molecular Formula: C₁₃H₁₁F₃O₂ CAS No.: EN300-39922206 Molecular Weight: 359.26 g/mol Structure: The compound features a bicyclo[2.1.1]hexane scaffold substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and a carboxylic acid moiety at the 2-position. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the bicyclic framework imposes conformational rigidity, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-8(7-13)5-11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |
InChI Key |
GPFIFGOINVFMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This photochemical reaction between alkenes forms the bicyclo[2.1.1]hexane core. The process starts with the preparation of a diene from acetophenone, followed by intramolecular cyclization to form the desired bicyclo[2.1.1]hexane structure .
Industrial Production Methods: Industrial production of this compound can be scaled up using optimized reaction conditions. For instance, using benzophenone as a catalyst in acetonitrile solvent has been shown to yield the desired product efficiently . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[2.1.1]hexane core mimics the geometry of ortho-substituted benzene rings, allowing it to fit into biological receptors and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogues of this compound can be categorized based on substituents, bicyclic frameworks, and biological activities. Below is a detailed analysis:
Substituent Variations
Bicyclic Framework Modifications
Functional Group Replacements
Key Research Findings
Bridgehead Angle Significance: The inhibitory potency of bicyclic carboxylic acids correlates with bridgehead angles. For example, the bicyclo[2.1.1]hexane derivative (93°) outperforms norbornane analogues (99°) in enzyme inhibition due to improved steric complementarity .
Role of Trifluoromethyl Groups : The 4-(trifluoromethyl)phenyl group enhances binding via hydrophobic interactions and electron-withdrawing effects, as seen in enzyme assays and molecular docking studies .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid (CAS Number: 2913221-64-2) is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group on a bicyclo[2.1.1]hexane core. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is C14H13F3O2, with a molecular weight of approximately 270.25 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3O2 |
| Molecular Weight | 270.25 g/mol |
| Structural Features | Bicyclic core, trifluoromethyl group, carboxylic acid |
Biological Activity Overview
Research indicates that compounds with bicyclic structures, particularly those containing trifluoromethyl groups, exhibit notable biological activities. The biological activity of this compound is linked to its interactions with specific molecular targets, including enzymes and receptors.
The unique structural features allow the compound to fit into binding sites with high specificity, modulating the activity of target molecules and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its metabolic stability, potentially leading to improved pharmacokinetic properties compared to similar compounds .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further investigation is required to elucidate these effects fully .
- Anticancer Properties : Research indicates potential anticancer activities associated with this compound, particularly in targeting specific cancer cell lines .
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to biological targets such as enzymes or receptors, revealing that its bicyclic structure may influence binding conformations and affinities compared to linear analogs .
Comparative Analysis
The following table summarizes the unique properties of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bicyclic core with trifluoromethyl and carboxylic acid | High lipophilicity, metabolic stability |
| Bicyclo[2.2.2]octane derivatives | Similar bicyclic framework but different substituents | Different reactivity patterns due to structural differences |
| Tricyclic analogs | More complex structures with multiple rings | Potentially different biological activities due to enhanced steric hindrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
